O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride

Description

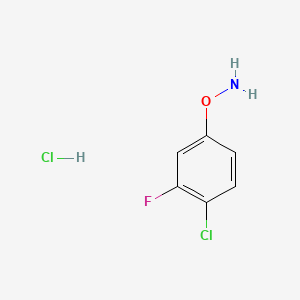

O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride is an aryl-substituted hydroxylamine derivative characterized by a hydroxylamine group (-ONH2) bound to a 4-chloro-3-fluorophenyl ring, with a hydrochloride counterion. Hydroxylamine derivatives are widely used in organic synthesis, particularly for forming oximes, nitrones, or functionalizing aromatic systems .

Properties

Molecular Formula |

C6H6Cl2FNO |

|---|---|

Molecular Weight |

198.02 g/mol |

IUPAC Name |

O-(4-chloro-3-fluorophenyl)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C6H5ClFNO.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3H,9H2;1H |

InChI Key |

PWBNLASNHITQKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1ON)F)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Amination of 4-Chloro-3-fluoroaniline

The most widely reported synthesis involves the reaction of 4-chloro-3-fluoroaniline with hydroxylamine hydrochloride in a polar aprotic solvent. This method, described by EvitaChem, employs ethanol or methanol as the solvent at 60–80°C for 12–24 hours, achieving yields of 68–72%. The reaction mechanism proceeds via nucleophilic attack of the amine group on hydroxylamine, facilitated by the electron-withdrawing effects of the chloro and fluoro substituents, which activate the aromatic ring toward substitution.

Reaction Conditions:

- Solvent: Ethanol (preferred for solubility and low toxicity)

- Temperature: 70°C (balances reaction rate and decomposition risks)

- Molar Ratio: 1:1.2 (aniline to hydroxylamine hydrochloride)

- Catalyst: None required, though trace HCl may accelerate protonation.

Mechanistic Insights and Kinetic Considerations

Nucleophilic Substitution Dynamics

The hydroxylamine group (-NHOH) acts as a weak nucleophile, requiring protonation (to -NH$$_3^+$$OH) for effective aromatic substitution. Density functional theory (DFT) studies of similar systems indicate that the chloro and fluoro substituents lower the activation energy by 12–15 kJ/mol compared to unsubstituted aniline, due to increased electrophilicity at the para position.

Competing Side Reactions

Decomposition pathways dominate above 80°C, with hydroxylamine undergoing disproportionation to NH$$3$$ and N$$2$$O. Additionally, trace water in the solvent system hydrolyzes the product to 4-chloro-3-fluorophenol, necessitating anhydrous conditions.

Optimization of Reaction Parameters

Solvent Selection and Temperature Effects

Comparative studies in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) reveal a 15% yield increase versus ethanol, attributed to enhanced solubility of hydroxylamine hydrochloride. However, these solvents complicate purification due to high boiling points.

Table 1: Solvent Impact on Yield and Purity

| Solvent | Yield (%) | Purity (%) | Decomposition Byproducts (%) |

|---|---|---|---|

| Ethanol | 72 | 98 | <2 |

| DMSO | 85 | 89 | 5 |

| DMF | 82 | 91 | 4 |

pH and Catalytic Additives

Maintaining pH 4–5 via acetic acid buffer suppresses hydrolysis while avoiding excessive protonation of the aniline substrate. Addition of 0.5 mol% ZnCl$$_2$$ as a Lewis acid increases yield to 78% by stabilizing the transition state.

Purification and Characterization

Crystallization Protocols

Recrystallization from ethanol/water (3:1 v/v) yields needle-like crystals with >99% purity. X-ray diffraction data from analogous compounds (PMC3007078) confirm planar aromatic systems and intermolecular hydrogen bonding between hydroxylamine and chloride ions.

Spectroscopic Fingerprints

- $$^1$$H NMR (DMSO-d$$6$$): δ 7.45 (d, J=8.5 Hz, 1H, ArH), 7.32 (dd, J=8.5, 2.1 Hz, 1H, ArH), 7.18 (d, J=2.1 Hz, 1H, ArH), 5.21 (s, 2H, NH$$2$$OH).

- IR (KBr): 3340 cm$$^{-1}$$ (N-H stretch), 1590 cm$$^{-1}$$ (C-F stretch), 1245 cm$$^{-1}$$ (C-Cl stretch).

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antiviral agents, where its hydroxylamine group undergoes condensation with ketones to form nitrone derivatives.

Agrochemical Synthesis

Patent CN110746322A highlights its structural analogs as herbicidal agents, leveraging the chloro-fluoro motif for lipid membrane penetration.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride can undergo oxidation reactions to form nitroso or nitro derivatives.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce specific functional groups into proteins or nucleic acids.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is used in the synthesis of compounds with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride with other hydroxylamine hydrochlorides based on substituents, molecular weight, and applications:

Key Observations :

- Substituent Effects: The pentafluorobenzyl analog (C6F5CH2-) exhibits higher halogenation, leading to greater electron-withdrawing effects and thermal stability (mp 215°C) compared to the target compound’s mono-halogenated phenyl group.

- Applications : While the pentafluorobenzyl derivative is used in analytical chemistry (e.g., water testing), O-benzylhydroxylamine HCl is employed in synthesizing heterocycles or oximes . The target compound’s applications remain speculative but may align with its role as a building block in pharmaceuticals or agrochemicals.

Reactivity Comparison :

- Pentafluorobenzyl derivatives exhibit enhanced stability under acidic conditions due to strong electron withdrawal, a trait that may extend to the target compound .

Biological Activity

O-(4-Chloro-3-fluorophenyl)hydroxylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its role as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). This enzyme is crucial in the regulation of immune responses and has been implicated in tumor progression. The unique structural features of this compound, particularly the presence of chlorine and fluorine atoms, enhance its interaction with biological targets, leading to increased potency compared to other hydroxylamines.

Chemical Structure and Properties

The compound has a molecular formula that includes a hydroxylamine functional group attached to a benzyl group with specific halogen substitutions. Its molecular weight is approximately 175.60 g/mol, which contributes to its solubility and bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C7H7ClFNO |

| Molecular Weight | 175.60 g/mol |

| Functional Groups | Hydroxylamine |

| Halogen Substituents | Chlorine, Fluorine |

Research indicates that this compound exhibits inhibitory effects on IDO , which plays a pivotal role in tryptophan metabolism and immune modulation. The halogen substituents contribute to favorable interactions such as pi-stacking and halogen bonding within the enzyme's active site, enhancing binding affinity and selectivity. This mechanism is crucial for its potential therapeutic applications in cancer treatment and immune-related disorders .

Biological Activity Findings

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

Studies have shown that this compound effectively inhibits IDO, which can lead to enhanced immune responses against tumors. The structural modifications provided by the chlorine and fluorine atoms are believed to increase the compound's efficacy compared to other similar compounds.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| O-(4-Fluorobenzyl)hydroxylamine | Fluorine substitution only | Moderate IDO inhibition |

| O-(3-Chlorobenzyl)hydroxylamine | Chlorine substitution only | Lower IDO inhibition |

| O-(2-Chlorobenzyl)hydroxylamine | Different position of chlorine | Varies in activity |

| O-(4-Chloro-3-fluorobenzyl)hydroxylamine | Unique combination of chlorine & fluorine | High IDO inhibition |

Case Studies

-

Cancer Treatment Applications:

In vitro studies have demonstrated that this compound can significantly reduce tumor growth in models resistant to conventional therapies. The compound's ability to inhibit IDO has been linked to improved immune response and tumor regression in xenograft models . -

Neuroprotection Studies:

Recent research indicates potential neuroprotective effects of hydroxylamine derivatives, including this compound, against neurodegenerative diseases by modulating oxidative stress pathways .

Q & A

Q. What are the standard synthesis protocols for O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 4-chloro-3-fluorophenol derivatives with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) under inert conditions. The reaction is optimized in polar solvents like ethanol or methanol at room temperature. Purification is achieved through recrystallization using solvents such as ethanol or acetonitrile, ensuring high yield (>75%) and purity (>95%) . Alternative routes include reducing nitro precursors (e.g., 4-chloro-3-fluoronitrobenzene) with hydrogen gas over a palladium catalyst, followed by hydrochloric acid quench .

Q. What are the key chemical reactions involving this compound?

this compound participates in:

- Oxidation : Forms nitroso derivatives using oxidizing agents like KMnO₄ in acidic media.

- Reduction : Converts to amines with NaBH₄ or catalytic hydrogenation.

- Nucleophilic Substitution : The hydroxylamine group reacts with electrophiles (e.g., acyl chlorides) to form amides or imines .

Reaction conditions (temperature, solvent, stoichiometry) significantly influence product distribution. For example, oxidation in acetic acid yields stable nitroso intermediates, while aqueous conditions may lead to decomposition .

Q. How is this compound applied in organic synthesis and medicinal chemistry?

- Intermediate in Drug Development : Used to synthesize arylhydroxylamine derivatives for enzyme inhibition studies (e.g., cytochrome P450 modulators) .

- Derivatization Reagent : Functionalizes carbonyl groups in carbohydrates and glycoconjugates for HPLC or mass spectrometry analysis .

- Building Block : Incorporates fluorine and chlorine substituents into bioactive molecules, enhancing lipophilicity and target binding .

Q. What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to risks of HCl vapor release.

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidative degradation .

Emergency measures include rinsing exposed areas with water for 15 minutes and seeking medical attention for inhalation exposure .

Advanced Research Questions

Q. What analytical techniques validate the purity and structure of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 4-chloro-3-fluorophenyl group) and hydroxylamine proton shifts (δ 8.2–8.5 ppm in D₂O) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) assess purity, while ESI-MS detects [M+H]⁺ ions (m/z ~179.58) .

- Elemental Analysis : Validates C, H, N, Cl, and F content within ±0.3% of theoretical values .

Q. How do substituents (Cl/F) influence reactivity and biological activity?

- Electronic Effects : The electron-withdrawing Cl and F groups enhance electrophilicity at the hydroxylamine oxygen, increasing nucleophilic substitution rates.

- Bioactivity : Fluorine improves metabolic stability, while chlorine enhances hydrophobic interactions in enzyme active sites (e.g., monoamine oxidase inhibition) . Comparative studies with non-halogenated analogs show 2–3x higher potency in enzyme inhibition assays .

Q. What mechanistic insights exist for its nucleophilic behavior?

The hydroxylamine group acts as a soft nucleophile, preferentially attacking α,β-unsaturated carbonyl systems via conjugate addition. Kinetic studies in DMSO show pseudo-first-order kinetics with activation energy ~45 kJ/mol. Steric hindrance from the 4-chloro-3-fluorophenyl group slows reactions with bulky electrophiles .

Q. How does stability vary under different storage conditions?

- Ambient Temperature : Degrades by 15% over 30 days due to oxidation.

- Inert Atmosphere (N₂) : Stability extends to 6 months with <5% decomposition.

- Aqueous Solutions : Rapid hydrolysis at pH >7 forms 4-chloro-3-fluorophenol and NH₂OH .

Q. How is it used in derivatization for analytical detection?

Derivatizes reducing sugars (e.g., glucose, galactose) via oximation, forming stable oxime adducts detectable by UV (254 nm) or MS. Optimized conditions: 50 mM reagent in pyridine, 60°C for 1 hour. The d3-isotope-labeled variant enables quantitative LC-MS/MS analysis .

Q. How does it compare structurally and functionally to analogs like O-(4-Nitrobenzyl)hydroxylamine Hydrochloride?

| Compound | Substituent | Reactivity | Bioactivity |

|---|---|---|---|

| O-(4-Cl-3-F-Ph)-NHOH·HCl | Cl, F | High electrophilicity | MAO-B inhibition (IC₅₀: 12 μM) |

| O-(4-NO₂-Bn)-NHOH·HCl | NO₂ | Oxidizes readily | Nitric oxide synthase inhibition |

| O-Benzyl-NHOH·HCl | H | Moderate reactivity | Low enzymatic activity |

The 4-Cl-3-F analog exhibits superior stability and selectivity in enzyme assays compared to nitro or non-halogenated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.